molecular formula C18H17Cl3N2O4 B11616420 2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate

2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate

Cat. No.: B11616420
M. Wt: 431.7 g/mol
InChI Key: OSOZEWUGEWECLV-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes multiple functional groups such as amides, carbamates, and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with phosgene to produce 2-(2,4-dichlorophenoxy)propanoyl chloride. The next step involves the reaction of this acyl chloride with ethylenediamine to form 2-[2-(2,4-dichlorophenoxy)propanamido]ethylamine. Finally, this amine is reacted with 4-chlorophenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reaction vessels, and automated control systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structural motif.

    2-(2,4-Dichlorophenoxy)ethanethioamide: Another compound with similar functional groups and applications.

    Dichlorprop: A chlorophenoxy herbicide with structural similarities.

Uniqueness

2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H17Cl3N2O4

Molecular Weight

431.7 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenoxy)propanoylamino]ethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C18H17Cl3N2O4/c1-11(27-16-7-4-13(20)10-15(16)21)17(24)22-8-9-26-18(25)23-14-5-2-12(19)3-6-14/h2-7,10-11H,8-9H2,1H3,(H,22,24)(H,23,25)

InChI Key

OSOZEWUGEWECLV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCOC(=O)NC1=CC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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